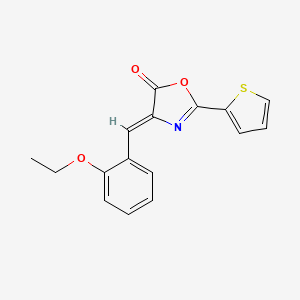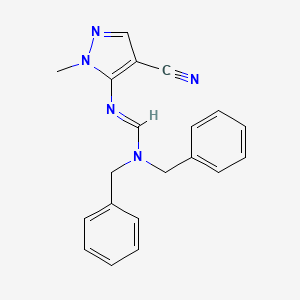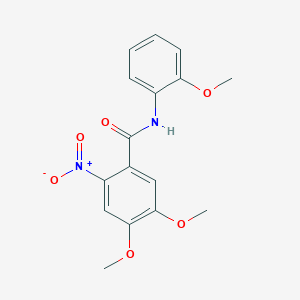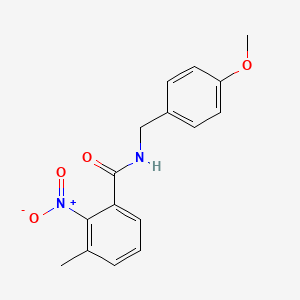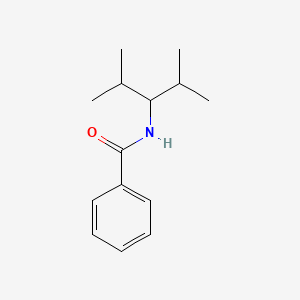
N-(1-isopropyl-2-methylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)benzamide, also known as IBMP, is a chemical compound that has been widely used in scientific research due to its unique properties. IBMP is a white crystalline solid that belongs to the class of benzamides. It has a molecular weight of 191.28 g/mol and a melting point of 119-121°C. This compound is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of N-(1-isopropyl-2-methylpropyl)benzamide involves the inhibition of PDE activity, leading to an increase in the levels of cAMP and cGMP. These cyclic nucleotides are involved in various cellular processes, including cell signaling, gene expression, and metabolism. The increased levels of cAMP and cGMP lead to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn regulate various downstream signaling pathways.
Biochemical and Physiological Effects
N-(1-isopropyl-2-methylpropyl)benzamide has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of cAMP and cGMP in various cell types, including smooth muscle cells, platelets, and cancer cells. N-(1-isopropyl-2-methylpropyl)benzamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(1-isopropyl-2-methylpropyl)benzamide has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments include its ability to selectively inhibit PDE activity, its solubility in organic solvents, and its stability under various experimental conditions. However, N-(1-isopropyl-2-methylpropyl)benzamide has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-(1-isopropyl-2-methylpropyl)benzamide. One area of interest is the development of new derivatives of N-(1-isopropyl-2-methylpropyl)benzamide with improved potency and selectivity for PDE inhibition. Another area of research is the investigation of the potential therapeutic applications of N-(1-isopropyl-2-methylpropyl)benzamide in various diseases, including cancer, inflammation, and pain. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(1-isopropyl-2-methylpropyl)benzamide on cellular signaling pathways.
Méthodes De Synthèse
N-(1-isopropyl-2-methylpropyl)benzamide can be synthesized using various methods, including the reaction of 2-methyl-2-propanol with phosgene to form 2-methyl-2-chloro-1-propanol, which is then reacted with benzoyl chloride to form N-(1-isopropyl-2-methylpropyl)benzamide. Another method involves the reaction of 2-methyl-2-propanol with benzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
N-(1-isopropyl-2-methylpropyl)benzamide has been extensively used in scientific research due to its ability to inhibit the activity of cyclic nucleotide phosphodiesterase (PDE). PDE is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting the activity of PDE, N-(1-isopropyl-2-methylpropyl)benzamide increases the levels of cAMP and cGMP in cells, leading to various physiological effects.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)13(11(3)4)15-14(16)12-8-6-5-7-9-12/h5-11,13H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWOYGGIOZNPCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylpentan-3-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

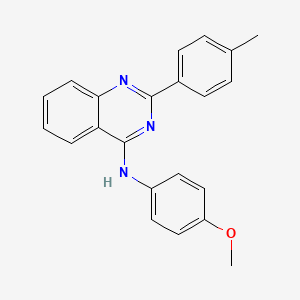

![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)

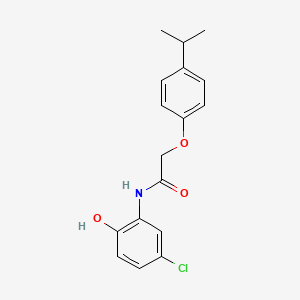
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)
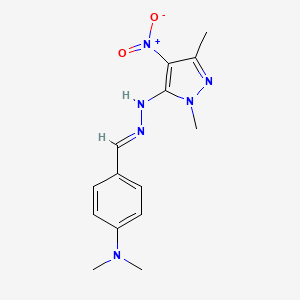
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)
